molecular formula C9H10FNO3 B1329642 3-Fluorotyrosine CAS No. 403-90-7

3-Fluorotyrosine

Cat. No. B1329642
CAS RN: 403-90-7
M. Wt: 199.18 g/mol
InChI Key: VIIAUOZUUGXERI-UHFFFAOYSA-N
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Description

3-Fluorotyrosine is a fluorinated analog of the amino acid tyrosine, which has been utilized in various biochemical and medical studies. It has been incorporated into proteins to study the role of tyrosine residues in enzyme catalysis and to understand the mechanisms of protein synthesis and charge transport in biological systems . Additionally, this compound has been used in positron emission tomography (PET) imaging to investigate cerebral protein synthesis and dopaminergic function .

Synthesis Analysis

The synthesis of fluorotyrosine derivatives, including this compound, has been achieved through various methods. For instance, enantiospecific synthesis of fluorinated tyrosine analogs has been developed using isotopic exchange, which is a promising approach for creating radiopharmaceuticals for PET imaging . Another study reported the synthesis of a tritiated version of alpha-fluoromethyl-tyrosine, which serves as a specific label for tyrosine hydroxylase in the rat brain . These synthetic approaches are crucial for producing fluorotyrosine derivatives with high purity and specific activity for biological and medical applications.

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques. For example, Fourier transform infrared (FTIR) spectroscopy and X-ray crystallography have been employed to study the incorporation of this compound into human manganese superoxide dismutase (MnSOD) and to elucidate the role of hydrogen bonding in the enzyme's active site . Density functional theory (DFT) calculations have also been used to understand the electronic structure and properties of fluorotyrosine analogs .

Chemical Reactions Analysis

This compound participates in chemical reactions characteristic of tyrosine residues. It has been used to probe enzymes that utilize tyrosyl radicals in catalysis, providing insights into the reaction mechanisms of these enzymes . Additionally, the fluorogenic tagging of protein 3-nitrotyrosine with specific reagents has been explored as an alternative to immunohistochemistry for fluorescence microscopy imaging, demonstrating the chemical reactivity of fluorotyrosine derivatives in biological tissues .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied extensively. The presence of the fluorine atom influences the compound's pKa and lipophilicity, which are important factors in its biological activity and interaction with other molecules . The fluorescence of this compound is quenched by phosphate ions, indicating its sensitivity to the environment and potential for use in fluorescence-based assays . These properties are essential for understanding how this compound behaves in biological systems and for optimizing its use in medical imaging and biochemical research.

Scientific Research Applications

Manipulation of Protein Active Sites

Fluorinated analogs of tyrosine, including 3-fluorotyrosine, are used to manipulate the electronic environments of protein active sites. A study by Wilkins et al. (2010) demonstrated the incorporation of this compound into proteins in Escherichia coli, showcasing its utility in protein engineering and understanding protein functions (Wilkins et al., 2010).

Fluorescence Microscopy Imaging

Sharov et al. (2012) explored the fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzene sulfonate in tissues. This method provides an alternative to immunohistochemistry for fluorescence microscopy imaging of protein nitration (Sharov et al., 2012).

Ribonucleotide Reductase Research

Minnihan et al. (2011) reported the incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase. This approach facilitates the study of tyrosyl radicals in biological catalysis (Minnihan et al., 2011).

Peptide Synthesis Studies

Chau et al. (2018) developed a method for incorporating fluorotyrosines in peptides via solid-phase peptide synthesis. This method aids in understanding enzyme function and protein structures (Chau et al., 2018).

19F NMR Analysis

Ycas et al. (2019) investigated 2-fluorotyrosine for 19F NMR, suggesting that this compound (3FY) is a valuable amino acid for protein-observed 19F NMR, useful in studying molecular interactions (Ycas et al., 2019).

Protein Engineering

Liu et al. (2021) explored the incorporation of fluorosulfonyloxybenzoyl-l-lysine into proteins, demonstrating the expansive potential of fluorotyrosines in protein engineering and biotherapeutic applications (Liu et al., 2021).

Enhancement of Pharmacological Properties

Zhang et al. (2020) discussed the fluorination of 3-nitrotyrosine, indicating the potential of fluorotyrosines in improving pharmacological properties of drugs (Zhang et al., 2020).

Labeling of Tubulin

Banerjee et al. (2010) attached a fluorescent probe to the carboxy terminus of alpha-tubulin using 3-formyltyrosine, highlighting the utility of fluorotyrosines in fluorescent labeling of proteins (Banerjee et al., 2010).

Future Directions

Fluorinated aromatic amino acids like 3-Fluorotyrosine have shown enormous potential in biological NMR and the potential of 19F-NMR to characterize protein and nucleic acid structure, function, and dynamics . Furthermore, the global substitution of tyrosine by this compound in the R2 subunit of ribonucleotide reductase (RNR) has shown improved thermostability and organic solvent tolerance .

properties

IUPAC Name

2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
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InChI

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VIIAUOZUUGXERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
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DSSTOX Substance ID

DTXSID20861918
Record name 3-Fluorotyrosine
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Molecular Weight

199.18 g/mol
Source PubChem
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CAS RN

403-90-7
Record name 3-Fluoro-DL-tyrosine
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Record name 3-Fluoro-DL-tyrosine
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Record name 3-FLUOROTYROSINE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Fluorotyrosine?

A1: The molecular formula of this compound is C9H10FNO3. It has a molecular weight of 201.18 g/mol.

Q2: How does the fluorine atom in 3-FY influence its properties compared to tyrosine?

A2: The introduction of fluorine, a highly electronegative atom, alters the electronic properties of the tyrosine ring. This influences the pKa of the phenolic hydroxyl group, making it more acidic than tyrosine [, ]. This change impacts hydrogen bonding patterns and interactions within proteins.

Q3: How is 3-FY detected and quantified in proteins?

A3: Several methods exist, with one simple and quantitative method relying on the release of inorganic fluoride upon alkaline hydrolysis of the protein []. This released fluoride can be measured with a fluoride-selective electrode.

Q4: How is 3-FY incorporated into proteins?

A4: 3-FY can be incorporated into proteins in vivo using auxotrophic E. coli strains grown in media supplemented with 3-FY [, ]. This leads to global replacement of tyrosine residues. For site-specific incorporation, researchers have developed methods utilizing photo-protected 3-FY derivatives and engineered tRNA synthetases [].

Q5: Why is 3-FY useful in Nuclear Magnetic Resonance (NMR) studies of proteins?

A5: 19F is a spin-1/2 nucleus with high sensitivity to its chemical environment making it a valuable NMR probe. 3-FY incorporated into proteins provides well-resolved 19F NMR signals, offering insights into protein structure, dynamics, and interactions [, , , , , , , ].

Q6: Can you provide an example of how 3-FY has been used to study protein conformational changes?

A6: In studies of the coat protein of the filamentous bacteriophage M13, 3-FY incorporation revealed two conformational states of the protein in detergent solution []. The equilibrium between these states was sensitive to pH, temperature, and detergent structure.

Q7: How does 3-FY help in understanding the mechanism of enzymes that use tyrosyl radicals?

A7: 3-FY and its derivatives with varying degrees of fluorination offer a range of pKa and reduction potential values []. This allows researchers to fine-tune the properties of the tyrosine radical in enzyme active sites and study electron and proton transfer mechanisms [, ].

Q8: What is a specific example of 3-FY's use in studying enzyme mechanisms?

A8: In the enzyme tyrosine phenol-lyase, the pH dependence of kinetic parameters using 3-FY as a substrate provided insights into the role of specific amino acids in the catalytic mechanism [].

Q9: Can 3-FY be used to study protein folding?

A9: Yes, 19F NMR studies of 3-FY labeled green fluorescent protein (GFP) provided insights into the structure and dynamics of both the native and denatured states of the protein [, ].

Q10: Are there any potential applications of 3-FY in drug development?

A10: While not a drug itself, 3-FY and its incorporation into proteins hold potential for developing novel therapeutics. For example, 3-FY could be used to study protein-protein interactions relevant to disease or to design proteins with altered stability or activity [].

Q11: What are the limitations of using 3-FY in protein research?

A11: Global incorporation of 3-FY can sometimes affect protein stability and function [, ]. Additionally, site-specific incorporation methods are still under development and require specialized techniques.

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